molecular formula C12H14BrNO B2981485 3-Bromo-1-(2-methylphenyl)piperidin-2-one CAS No. 1343254-36-3

3-Bromo-1-(2-methylphenyl)piperidin-2-one

Cat. No.: B2981485
CAS No.: 1343254-36-3
M. Wt: 268.154
InChI Key: WCIGZSDAMPQQCL-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methylphenyl)piperidin-2-one is a brominated piperidinone derivative featuring a 2-methylphenyl substituent at the nitrogen position. The bromine atom at the 3-position and the methylphenyl group likely influence its electronic and steric properties, making it a candidate for further pharmacological or pesticidal studies .

Properties

IUPAC Name

3-bromo-1-(2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGZSDAMPQQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCC(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methylphenyl)piperidin-2-one typically involves the bromination of 1-(2-methylphenyl)piperidin-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process ensures high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-(2-methylphenyl)piperidin-2-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinone ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural variations and available data for 3-bromo-1-(2-methylphenyl)piperidin-2-one and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Properties References
This compound Not reported C₁₂H₁₄BrNO 268.08 2-methylphenyl High purity (95%); commercial availability
3-Bromo-1-(3-methylphenyl)piperidin-2-one 1342739-36-9 C₁₂H₁₄BrNO 268.08 3-methylphenyl Commercial supplier data; no bioactivity reported
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one Not reported C₁₂H₁₄BrNO₂ 284.15 4-methoxyphenyl SMILES: COC1=CC=C(C=C1)N2CCCC(C2=O)Br
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 1257664-90-6 C₁₂H₁₁BrF₃NO 322.13 4-Br, 3-CF₃ phenyl Safety data available; no bioactivity
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one 2059926-87-1 C₁₅H₁₆Br₂NO₂ 433.01 3-bromophenyl, 2-bromo-2-methylpropanoyl Dibromo derivative; high molecular weight

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents alter electronic density, influencing solubility and reactivity .
  • Molecular Weight : Bromine and bulky substituents (e.g., trifluoromethyl) increase molecular weight, which may impact pharmacokinetic properties .

Biological Activity

3-Bromo-1-(2-methylphenyl)piperidin-2-one, a compound belonging to the piperidinone family, has garnered attention due to its diverse biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN\O
  • Molecular Weight : 270.15 g/mol

The compound features a piperidinone core with a bromine atom and a methylphenyl group attached, which influences its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidin-2-one exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The effectiveness of these compounds is often quantified using the IC50_{50} value, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50_{50} (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)4.2

These results suggest that modifications in the piperidinone structure can enhance anticancer activity, potentially making them candidates for further development in cancer therapy .

Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound this compound may influence dopamine and norepinephrine transporters, which are critical in treating disorders like depression and ADHD.

In vitro studies have shown that related compounds can selectively inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities while having minimal effects on serotonin transporter (SERT). This selectivity is crucial for developing drugs with fewer side effects associated with serotonin modulation .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of piperidinone derivatives. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various piperidinone derivatives against multiple human cancer cell lines. The results indicated that certain substitutions on the piperidine ring significantly enhanced cytotoxicity. For example, derivatives with halogen substitutions showed increased potency compared to their non-halogenated counterparts.

Case Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological profile of piperidine derivatives. It was found that specific modifications led to increased selectivity for DAT over SERT, making them promising candidates for treating attention deficit disorders without the common side effects associated with serotonin reuptake inhibition .

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